[(3S)-oxan-3-yl]methanamine hydrochloride
Description
Significance of Stereochemistry in Modern Organic Synthesis
Stereochemistry is a fundamental concept in organic chemistry that examines the three-dimensional arrangement of atoms in molecules. nih.govnih.gov This spatial arrangement is not a mere structural curiosity; it profoundly influences a molecule's physical, chemical, and biological properties. nih.govnih.gov In the realm of drug design and development, for instance, the stereochemistry of a molecule can be the difference between a potent therapeutic agent and an inactive or even toxic compound. niscpr.res.inmdpi.com The infamous case of thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects, serves as a stark reminder of the critical importance of stereochemical control. nih.gov
Modern organic synthesis, therefore, places a heavy emphasis on stereoselective reactions—chemical transformations that preferentially yield one stereoisomer over others. nih.gov Chemists employ various strategies, including the use of chiral catalysts and auxiliaries, to control the stereochemical outcome of a reaction, ensuring that the desired isomer is produced with high purity. nih.gov This ability to selectively synthesize a specific stereoisomer is a cornerstone of contemporary drug discovery, materials science, and agrochemical development. nih.govniscpr.res.in
The Pivotal Role of Chiral Amines as Fundamental Building Blocks in Complex Molecule Construction
Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, making them inherently chiral. These molecules are not only prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals but also serve as indispensable building blocks in the asymmetric synthesis of more complex structures. nih.govwiley.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment, highlighting their significance in medicinal chemistry. nih.govwiley.com
The utility of chiral amines in synthesis is multifaceted. They can act as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical course of a reaction, and then be removed. They are also widely used as chiral bases in enantioselective deprotonation reactions and as resolving agents to separate racemic mixtures. researchgate.net Furthermore, the development of catalytic methods, such as asymmetric hydrogenation, has provided efficient routes to a wide variety of enantiomerically enriched amines, further expanding their accessibility and application in synthesis. wiley.com
Overview of Cyclic Ether Derivatives in Contemporary Chemical Research
Cyclic ethers are a class of heterocyclic compounds where an oxygen atom is part of a ring structure. youtube.com These motifs are abundant in numerous biologically active natural products and approved pharmaceutical agents. mdpi.com The ether oxygen can participate in hydrogen bonding, influencing the molecule's conformation and its interactions with biological targets. nih.gov The ring structure itself can act as a scaffold, holding appended functional groups in a specific spatial orientation.
Saturated cyclic ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (oxane) are particularly important. mdpi.com For instance, the tetrahydropyran ring is a structural feature in a number of natural products with interesting biological activities. acs.org In medicinal chemistry, the incorporation of cyclic ether moieties is a common strategy to modulate a drug candidate's physicochemical properties, such as solubility and metabolic stability. sigmaaldrich.com The stereoselective synthesis of substituted cyclic ethers, therefore, remains an active area of research, with various methods being developed to control the stereochemistry of these important structural units. nih.govenamine.net
Establishing the Academic Research Context for [(3S)-oxan-3-yl]methanamine hydrochloride
This compound is a chiral building block that combines the structural features of both a chiral amine and a cyclic ether. The " (3S)" designation indicates a specific stereochemical configuration at the third position of the oxane (tetrahydropyran) ring. The presence of the aminomethyl group at this chiral center makes it a valuable synthon for introducing a stereochemically defined fragment into a larger molecule.
While specific research articles detailing the synthesis and application of this compound are not extensively found in broad searches, its value can be inferred from the established importance of its constituent parts. The synthesis of chiral building blocks is a critical endeavor in drug discovery, with a growing demand for novel, optically pure compounds. news-medical.net The development of new drugs increasingly relies on such building blocks for the optimization of lead compounds. news-medical.net
The tetrahydropyran ring is a known bioisostere for other cyclic systems and can be incorporated to enhance interactions with biological targets, as seen in the design of HIV protease inhibitors. nih.gov The chiral amine functionality allows for its use in various synthetic transformations, including amide bond formation and reductive amination, to construct more complex molecules. The hydrochloride salt form enhances the compound's stability and handling properties.
Given the interest in chiral molecules for pharmaceutical applications, this compound represents a readily available, stereochemically pure building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structure suggests its utility in creating analogues of existing drugs or in the de novo design of new compounds where the specific stereochemistry and the presence of the oxane ring are anticipated to confer desirable biological activity and physicochemical properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.6345 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| CAS Number | 2007916-42-7 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S)-oxan-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXKWJPOISVRF-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3s Oxan 3 Yl Methanamine Hydrochloride
Precursor Synthesis and Stereocontrolled Derivatization Strategies
The foundational step in synthesizing the target compound is the creation of a suitable oxane (tetrahydropyran) precursor with the correct stereochemistry at the C3 position. This can be achieved through various strategies that either build the ring system with the desired stereocenter or functionalize a pre-existing ring in a stereoselective manner.
The stereoselective functionalization of pre-existing oxane or dihydropyran rings is a powerful strategy. These methods often rely on substrate control or the use of chiral catalysts to direct the installation of a functional group at the C3 position. This functional group, typically a nitrile or a protected hydroxymethyl group, serves as a handle for later conversion to the aminomethyl moiety. For instance, asymmetric hydrogenation or hydroformylation of a suitably substituted dihydropyran can establish the chiral center. While direct examples for this specific oxane are not prevalent in the reviewed literature, analogous syntheses of functionalized saturated heterocycles provide a blueprint. nih.gov For example, the synthesis of functionalized oxazolidinones from chiral aziridines demonstrates how a stereocenter can direct subsequent intramolecular cyclization to form a heterocyclic ring with high stereochemical fidelity. nih.gov
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. These starting materials already contain one or more stereocenters, which are then carried through the synthetic sequence to define the stereochemistry of the final product. For the synthesis of a C3-substituted oxane, a starting material like a protected pentose (B10789219) sugar could be envisioned. Through a series of functional group manipulations, including deoxygenation and cyclization, the carbohydrate backbone can be transformed into the desired (3S)-oxane ring system. This approach offers an efficient way to access the enantiopure core structure required for the final product.
Enantioselective Introduction of the Amine Moiety
The introduction of the amine is a critical step that defines the final chiral amine product. Modern synthetic chemistry offers powerful catalytic methods to achieve this transformation with high enantioselectivity. nih.gov The synthesis of chiral amines is a significant area of research due to their prevalence in biologically active molecules and as ligands in asymmetric catalysis. nih.gov
Asymmetric amination reactions install the amine group onto a prochiral substrate, creating the desired stereocenter. These methods often involve the reduction of an imine or the addition of an amine equivalent to a double bond, guided by a chiral catalyst.
N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for a wide range of chemical transformations. researchgate.net Chiral NHCs, derived from readily available chiral amines, can create a well-defined chiral environment to induce enantioselectivity. mdpi.comorganic-chemistry.org While primarily known for umpolung (polarity reversal) catalysis, NHCs can also act as Brønsted base catalysts, activating substrates to participate in asymmetric reactions. researchgate.netresearchgate.net
In the context of synthesizing [(3S)-oxan-3-yl]methanamine, a precursor such as 3-formyloxane could be converted into an imine, which is then asymmetrically reduced. Alternatively, an NHC-catalyzed addition reaction could be employed. The versatility of NHCs allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific substrate. mdpi.com The development of chiral NHC-metal complexes, particularly with gold, has also opened new avenues for activating unsaturated bonds for asymmetric transformations. mdpi.com
Table 1: Examples of Chiral NHC Precursors and Applications
| Chiral NHC Precursor Source | Catalyst Type | Typical Reaction | Enantiomeric Excess (ee) |
| C2-symmetric chiral amines | Imidazolium Salt -> NHC | Acylation of sec-alcohols | Up to 96% |
| trans-1,2-diaminocyclohexane | Imidazolium-imine -> Pd(II)-NHC complex | Asymmetric allylic alkylation | Up to 92% |
| Chiral 1-aminotetralin | Benzimidazolium Salt -> Au(I)-NHC complex | Cyclopropanation | Low |
This table presents data on the efficacy of various chiral N-Heterocyclic Carbene (NHC) catalysts in representative asymmetric reactions, showcasing the potential of this catalyst class for stereoselective synthesis. Data sourced from mdpi.comorganic-chemistry.orgyork.ac.uk.
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has revolutionized asymmetric synthesis due to its operational simplicity and environmentally benign nature. researchgate.net Chiral amines, amino acids (like proline), and phosphoric acids are common classes of organocatalysts used for synthesizing chiral amines. researchgate.netbeilstein-journals.orgnih.gov
One prominent strategy involves the asymmetric allylation of imines, catalyzed by a chiral Brønsted acid like 3,3'-diaryl-BINOL. beilstein-journals.orgnih.gov This method can produce homoallylic amines with high yields and excellent enantioselectivities (90–99% ee). beilstein-journals.orgnih.gov The resulting homoallylic amine could then be subjected to ozonolysis or other oxidative cleavage methods to unmask the aminomethyl group. Another powerful approach is the asymmetric reduction of a C=N double bond. For instance, an oxane precursor bearing a 3-formyl group could be condensed with an amine to form an imine, which is then reduced asymmetrically using a catalyst like a chiral phosphoric acid or a Noyori-type catalyst.
Table 2: Organocatalytic Approaches to Chiral Amines
| Catalyst Type | Substrate | Reaction Type | Key Features |
| Chiral 3,3'-Diaryl-BINOL | N-Acylimines | Asymmetric Allylation | High yields (75-94%) and enantioselectivities (90-99% ee) across a wide range of imines. beilstein-journals.orgnih.gov |
| Proline Derivatives | Aldehydes / Ketones | Mannich Reaction | Forms C-C bonds to create β-amino carbonyl compounds with high stereocontrol. researchgate.net |
| Chiral Disulfonimide | In situ-formed N-Fmoc-imines | Hosomi–Sakurai Reaction | Three-component coupling to synthesize protected homoallylic amines. beilstein-journals.org |
| Cinchona Alkaloid Derivatives | β-Keto Acids | Decarboxylative Chlorination | Creates chiral α-chloro ketones, which are versatile intermediates for amine synthesis. nih.gov |
This table summarizes several key organocatalytic strategies applicable to the synthesis of chiral amines, highlighting the diversity of catalysts and reaction types available. Data sourced from researchgate.netbeilstein-journals.orgnih.govnih.gov.
Asymmetric Amination Reactions
Transition Metal-Mediated Transformations for Enantiocontrol
Transition metal-catalyzed asymmetric hydrogenation is a powerful and efficient strategy for producing optically active amines. nih.govacs.org This approach is noted for its excellent atom economy and minimal waste generation, aligning with green chemistry principles. nih.govacs.org The synthesis of chiral amines through this method often involves the asymmetric reduction of unsaturated nitrogen-containing compounds like imines, enamines, or N-heteroaromatic compounds. nih.govacs.org
In the context of [(3S)-oxan-3-yl]methanamine hydrochloride, a plausible synthetic route involves the asymmetric hydrogenation of a prochiral enamine or imine precursor derived from oxan-3-one. A chiral transition metal complex, typically featuring rhodium or iridium coordinated to a chiral phosphorus ligand, acts as the catalyst. acs.orgnih.gov These modular chiral ligands are crucial as their structure can be fine-tuned to maximize enantioselectivity for a specific substrate. nih.govacs.org The catalyst facilitates the delivery of hydrogen to one face of the C=N double bond, preferentially forming the desired (S)-enantiomer.
Table 1: Key Components in Asymmetric Hydrogenation for Chiral Amine Synthesis
| Component | Role | Example |
|---|---|---|
| Substrate | The prochiral starting material. | An enamine or imine derived from oxan-3-one. |
| Metal Catalyst | The active center for hydrogenation. | Iridium (Ir) or Rhodium (Rh) complexes. acs.org |
| Chiral Ligand | Induces stereoselectivity. | Chiral phosphorus ligands (e.g., phosphino-oxazolines). acs.org |
| Hydrogen Source | The reducing agent. | H₂ gas. |
The reaction yields products with high enantiomeric excess (ee), often in the range of 98-99% ee. nih.gov This method is considered a versatile and reliable tool for synthesizing chiral drugs and intermediates. nih.gov
Diastereoselective Synthesis via Chiral Auxiliaries and Substrate Control
Diastereoselective synthesis provides an alternative pathway to enantiomerically pure compounds by using the influence of an existing chiral center to create a new one. This can be achieved by employing either a chiral auxiliary or by leveraging a stereocenter already present in the substrate.
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral moiety that is covalently attached to an achiral substrate. scielo.org.mxsigmaaldrich.com This adduct then undergoes a diastereoselective reaction, where the auxiliary sterically directs an incoming reagent to one face of the molecule. scielo.org.mxyoutube.com For the synthesis of chiral amines, N-tert-butanesulfinamide is a highly effective chiral auxiliary. osi.lvresearchgate.net
A potential synthesis of this compound using this method would start with oxan-3-one. The ketone is first condensed with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of the imine with a hydride source, such as sodium borohydride, proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. researchgate.net The final step involves the acidic cleavage of the auxiliary, which can often be recycled, to yield the desired chiral amine. sigmaaldrich.comresearchgate.net
Substrate Control: In substrate-controlled synthesis, a pre-existing stereocenter within the reactant molecule dictates the stereochemical outcome of a new center being formed. youtube.comacs.org This approach relies on the inherent three-dimensional structure of the substrate to block one trajectory of reagent attack, leading to a single diastereomer. acs.org For instance, in the synthesis of complex substituted tetrahydropyrans, the stereochemistry of reactions at one position can be influenced by substituents at another position on the ring. acs.orgacs.org If a synthetic precursor to [(3S)-oxan-3-yl]methanamine already contained a chiral center, that center could direct the diastereoselective installation of the aminomethyl group.
Chiral Resolution Techniques for Enantiopurity Enhancement
Chiral resolution is a classical yet widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis aims to create a single enantiomer directly, resolution starts with a 50:50 mixture of both enantiomers, such as racemic (oxan-3-yl)methanamine, and separates them. wikipedia.org
The most common method for resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. Examples of common resolving agents include tartaric acid and (S)-mandelic acid. wikipedia.org The reaction produces a pair of diastereomeric salts ((R)-amine-(S)-acid and (S)-amine-(S)-acid), which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org The less soluble diastereomer crystallizes out of the solution and can be isolated by filtration. Subsequently, treatment of the isolated salt with a base regenerates the pure enantiomer of the amine. A significant drawback of this method is that, in its simplest form, it discards at least 50% of the starting material, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.org
Optimization of Synthetic Protocols and Scale-Up Considerations in Research Laboratories
Transitioning a synthetic route from a small-scale discovery setting to a larger, preparative scale for further research or preclinical studies presents numerous challenges. nih.gov This process requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility.
Process Efficiency and Yield Maximization
For example, in a transition metal-catalyzed hydrogenation, the catalyst loading, pressure of hydrogen gas, and temperature can be fine-tuned to maximize both the conversion rate and the enantioselectivity. youtube.com A Design of Experiments (DoE) approach can be systematically used to explore the parameter space and identify optimal conditions efficiently.
Table 2: Example of Parameter Optimization in a Hypothetical Synthesis Step
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
|---|---|---|---|
| Temperature | Room Temperature | 40 °C | Increased reaction rate without significant side product formation. |
| Catalyst Loading | 1 mol% | 0.5 mol% | Reduced cost while maintaining high conversion and selectivity. |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Improved reaction profile and use of a more environmentally friendly solvent. |
| Reaction Time | 24 hours | 12 hours | Reaction reached completion faster at the optimized temperature. |
Implementation of Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of environmental impact. openaccessgovernment.orgnih.gov The principles of green chemistry provide a framework for designing safer, more efficient, and less wasteful chemical processes. nih.gov
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org Asymmetric hydrogenation is a prime example of a highly atom-economical reaction. nih.gov
Use of Safer Solvents : Minimizing the use of hazardous solvents and replacing them with greener alternatives like water, ethanol, or bio-based solvents such as 2-MeTHF.
Catalysis : Employing catalytic reagents (especially highly selective biocatalysts or metal catalysts) in small amounts is superior to using stoichiometric reagents. acs.orgnih.gov Biocatalytic methods, using enzymes like transaminases, are gaining prominence for the sustainable synthesis of chiral amines. nih.govhims-biocat.eu
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. openaccessgovernment.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Stereocontrol | Chiral resolution of a racemate. | Asymmetric catalysis (e.g., hydrogenation or biocatalysis). nih.govnih.gov |
| Reagents | Stoichiometric chiral reagents. | Catalytic amounts of a chiral catalyst. acs.org |
| Solvents | Halogenated solvents (e.g., Dichloromethane). | Greener solvents (e.g., 2-MeTHF, Ethanol). |
| Waste Generation | High (e.g., discarded enantiomer, reagent waste). | Low (high atom economy). acs.org |
By integrating these principles, chemists can develop synthetic routes that are not only scientifically elegant but also environmentally responsible.
Advanced Characterization and Spectroscopic Analysis in Research
Elucidation of Absolute Configuration and Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is paramount for a chiral molecule. Techniques such as X-ray crystallography and vibrational circular dichroism (VCD) are powerful tools for this purpose. gaussian.comwikipedia.org
X-ray Crystallography: This technique provides an unambiguous determination of the absolute configuration of a molecule by mapping the electron density of a single crystal. nih.gov For [(3S)-oxan-3-yl]methanamine hydrochloride, obtaining a suitable crystal for analysis is the first and often most challenging step. nih.gov Once a high-quality crystal is obtained and diffracted using X-rays, the resulting diffraction pattern can be used to construct a detailed three-dimensional model of the molecule. nih.goveurjchem.com This model reveals the precise spatial arrangement of the oxane ring, the aminomethyl group at the chiral center, and the accompanying hydrochloride salt, confirming the (S)-configuration.
While specific crystallographic data for this compound is not widely published, a hypothetical data table is presented below to illustrate the typical parameters obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.25 |
| b (Å) | 10.70 |
| c (Å) | 13.00 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1145.8 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
| This table is for illustrative purposes only. |
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute configuration of molecules in solution, complementing the solid-state information from X-ray crystallography. gaussian.com The VCD spectrum of this compound would be compared to a spectrum predicted by quantum mechanical calculations. A good match between the experimental and calculated spectra for the (S)-enantiomer would provide strong evidence for the assigned absolute configuration. nih.gov VCD is highly sensitive to the molecule's conformation, making it a powerful tool for structural elucidation. researchgate.net
Methodologies for Stereochemical Purity Assessment
Ensuring that a sample of a chiral compound contains only the desired enantiomer is critical. Stereochemical purity, or enantiomeric excess (ee), is typically assessed using chiral chromatographic techniques or NMR spectroscopy with chiral additives. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating enantiomers. mdpi.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. mdpi.com
For the analysis of this compound, a primary amine, derivatization might be employed to improve its chromatographic behavior and interaction with the CSP. nih.gov However, direct separation on a suitable CSP is also a possibility. A typical chiral HPLC method would involve dissolving the sample in a suitable mobile phase and injecting it into the HPLC system equipped with a chiral column. The resulting chromatogram would ideally show a single peak corresponding to the (S)-enantiomer. The presence of a second peak would indicate the presence of the (R)-enantiomer, and the relative peak areas would be used to calculate the enantiomeric excess.
A hypothetical chiral HPLC separation is detailed in the table below.
| Parameter | Hypothetical Condition/Value |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Enantiomeric Excess (ee) | >99% |
| This table is for illustrative purposes only. |
NMR spectroscopy can be a powerful tool for determining enantiomeric purity when used in conjunction with chiral additives. wikipedia.org
Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the analyte to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the quantification of each. For this compound, a common CDA would be Mosher's acid or a similar chiral acid chloride, which would react with the primary amine to form diastereomeric amides. wikipedia.org The ¹H or ¹⁹F NMR spectrum of the resulting mixture would show distinct signals for each diastereomer, and the integration of these signals would provide the enantiomeric ratio. rsc.orgrsc.org
Chiral Shift Reagents (CSRs): CSRs are typically lanthanide-based complexes that form transient diastereomeric complexes with the analyte. nih.gov This interaction induces chemical shift differences between the enantiomers in the NMR spectrum without the need for covalent bond formation. nih.gov The use of a CSR with this compound would involve simply adding the reagent to the NMR tube containing the sample. Well-resolved signals for the enantiomers in the subsequent NMR spectrum would allow for the determination of the enantiomeric excess. acs.orgnih.gov
High-Resolution Mass Spectrometry for Detailed Structural Confirmation
High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRMS would be used to determine its exact mass, which provides strong evidence for its molecular formula. While standard mass spectrometry cannot distinguish between enantiomers, its coupling with chiral separation techniques (LC-MS) can provide both structural confirmation and enantiomeric purity information in a single analysis. nih.govmdpi.com
A hypothetical HRMS result for the protonated molecule is presented below.
| Parameter | Hypothetical Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Molecular Formula (free base) | C₆H₁₃NO |
| Calculated Exact Mass [M+H]⁺ | 116.1070 |
| Measured Exact Mass [M+H]⁺ | 116.1068 |
| Mass Error (ppm) | -1.7 |
| This table is for illustrative purposes only. |
Applications in Advanced Organic Synthesis and Materials Science Research
[(3S)-oxan-3-yl]methanamine hydrochloride as a Chiral Building Block
The inherent chirality and functionality of this compound position it as a key starting material for the synthesis of enantiomerically pure compounds. Its applications span from the creation of intricate molecular frameworks to the development of sophisticated catalytic systems.
Integration into Diverse Complex Molecular Architectures
The tetrahydropyran (B127337) motif is a common feature in numerous biologically active natural products and pharmaceutical agents. The specific stereochemistry of this compound allows for its incorporation into complex molecules, influencing their three-dimensional structure and, consequently, their biological activity. A notable application of similar chiral aminomethyl-tetrahydropyran structures is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, novel trifluoromethyl-substituted tetrahydropyran derivatives have been designed as potent and long-acting DPP-4 inhibitors. nih.gov The synthesis of these complex molecules often involves the coupling of the chiral amine with other heterocyclic systems, demonstrating the successful integration of the oxane framework into larger, more intricate structures. mdpi.comnih.govoatext.comresearchgate.net A patent discloses the synthesis of various novel chiral tetrahydropyran derivatives, highlighting the utility of this scaffold in generating diverse molecular entities without the need for precious metal catalysts. google.com
Rational Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The primary amine group of [(3S)-oxan-3-yl]methanamine serves as a versatile handle for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations. While direct examples of ligands synthesized from this specific hydrochloride salt are not extensively documented, the principle is well-established with analogous chiral amines. The synthesis of chiral phosphine-phosphite ligands, for example, has led to highly enantioselective gold-catalyzed cycloaddition reactions. nih.gov The combination of a chiral amine with a triarylborane can induce a preferential propeller handedness in the borane, showcasing how chirality can be transferred from an amine to a catalytic system. nih.gov The development of such ligands is crucial for the production of single-enantiomer pharmaceuticals and other fine chemicals.
Development of Novel Organocatalysts Incorporating the Oxane Framework
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral amines are a cornerstone of this field, often acting as catalysts through the formation of enamines or iminium ions. The proline-catalyzed aldol (B89426) reaction is a classic example of this type of catalysis. researchgate.net The rigid, chiral oxane framework of [(3S)-oxan-3-yl]methanamine can be incorporated into organocatalyst design to create a well-defined stereochemical environment around the catalytic center. This can lead to high levels of enantioselectivity in a variety of transformations. While specific organocatalysts derived directly from this compound are still an emerging area of research, the potential for its use in developing novel catalysts for reactions such as Michael additions, aldol reactions, and Mannich reactions is significant.
Contributions to Stereoselective Reaction Methodologies
The use of chiral building blocks like this compound is fundamental to the development of stereoselective reaction methodologies. These methods aim to control the three-dimensional arrangement of atoms in a molecule, which is critical for its function. The development of stereoselective methods to access chiral γ-nitro alcohols, for example, has been achieved by combining aminocatalysis and biocatalysis in a one-pot cascade. google.com Such methodologies are essential for the efficient synthesis of complex chiral molecules. The incorporation of the chiral oxane moiety can direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others.
Chemical Derivatization for Enhanced Scaffold Diversity
The reactivity of the primary amine in this compound allows for a wide range of chemical modifications, leading to a diverse library of compounds with potentially new and interesting properties.
Formation of Amide, Urea, and Carbamate Derivatives
The primary amine of [(3S)-oxan-3-yl]methanamine can be readily acylated to form amides, or reacted with isocyanates and chloroformates to produce ureas and carbamates, respectively. These derivatizations are fundamental transformations in medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties, such as its solubility, stability, and ability to interact with biological targets.
Amide Derivatives: The formation of amides from primary amines is a robust and widely used reaction in organic synthesis. For example, the coupling of amines with carboxylic acids, often facilitated by coupling reagents, is a standard method for creating amide bonds. nih.gov This reaction can be used to attach a wide variety of substituents to the [(3S)-oxan-3-yl]methanamine core, creating a library of new chemical entities.
Urea Derivatives: Unsymmetrical ureas can be synthesized through various methods, including the reaction of amines with isocyanates or through the coupling of amides and amines using reagents like hypervalent iodine compounds. mdpi.com One-pot syntheses from Boc-protected or Cbz-protected amines have also been developed, providing efficient routes to these derivatives. researchgate.net A general method for converting amines to monosubstituted ureas involves reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis. bioorganic-chemistry.com
Carbamate Derivatives: Carbamates are often synthesized by reacting an amine with a chloroformate or by using reagents like N,N'-carbonyldiimidazole to activate an alcohol for subsequent reaction with an amine. nih.gov One-pot methods for the synthesis of carbamates from Cbz-protected amines have also been reported. researchgate.net The formation of cyclic urethanes (carbamates) from amino alcohols and carbon dioxide highlights the diverse synthetic routes available. mdpi.com
The following table provides an overview of the types of derivatives that can be synthesized from [(3S)-oxan-3-yl]methanamine.
| Derivative Type | General Reaction | Reagents |
| Amide | Acylation | Carboxylic acid, coupling agent (e.g., DCC, EDC) or Acyl chloride |
| Urea | Reaction with isocyanate or coupling of amides and amines | Isocyanate or Amide, PhI(OAc)2 |
| Carbamate | Reaction with chloroformate or activated alcohol | Chloroformate or Alcohol, CDI |
These derivatization strategies significantly expand the chemical space accessible from this compound, providing a platform for the discovery of new molecules with tailored functions in both medicinal chemistry and materials science.
Exploitation in Imine and Schiff Base Chemistry
The formation of imines and Schiff bases is a fundamental transformation in organic chemistry, providing a pathway to a diverse range of molecular structures and functionalities. mdpi.comsemanticscholar.org The reaction involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. mdpi.com While specific research detailing the use of this compound in imine and Schiff base formation is not extensively documented in publicly available literature, the principles of this chemistry allow for a clear projection of its utility.
The primary amine group of this compound can readily react with various carbonyl compounds to form chiral imines. The (S)-configuration of the stereocenter adjacent to the aminomethyl group introduces a specific chirality into the resulting imine, which can be instrumental in asymmetric synthesis. These chiral Schiff bases can serve as intermediates for the synthesis of other chiral molecules or as ligands for asymmetric catalysis.
The general reaction for the formation of a Schiff base from [(3S)-oxan-3-yl]methanamine and a generic aldehyde (R-CHO) is depicted below:
Reaction Scheme: Formation of a Chiral Schiff Base
[(3S)-oxan-3-yl]methanamine + R-CHO ⇌ (S)-N-(oxan-3-ylmethyl)alkanimine + H₂O
The properties of the resulting Schiff base can be tailored by the choice of the carbonyl compound. For instance, reaction with salicylaldehydes can produce tridentate Schiff base ligands capable of coordinating with metal ions. youtube.com The oxane ring in the structure may also influence properties such as solubility and the steric environment around the imine nitrogen.
Strategic Modification of the Oxane Ring System
The oxane ring of this compound presents opportunities for strategic modifications to fine-tune the properties of its derivatives. While direct examples of modifications on this specific compound are not readily found in the literature, the chemistry of cyclic ethers provides a framework for potential transformations.
One potential area of modification is the asymmetric ring-opening of related oxabicyclic compounds, which can be achieved with high yields and enantioselectivities using chiral catalysts. rsc.org Although [(3S)-oxan-3-yl]methanamine already possesses a chiral center, further functionalization of the oxane ring could introduce additional stereocenters or reactive groups. For instance, the introduction of hydroxyl or other functional groups onto the oxane ring could enhance its utility as a building block for more complex molecules or as a ligand in coordination chemistry.
The following table outlines hypothetical modifications to the oxane ring and their potential impact on the molecule's properties:
| Modification Type | Potential Reagents | Anticipated Outcome | Potential Application |
| Hydroxylation | Oxidizing agents | Introduction of hydroxyl groups | Enhanced polarity, additional coordination site |
| Ring-opening | Lewis acids, nucleophiles | Formation of linear chiral structures | Synthesis of novel chiral diols and amino alcohols |
| Substitution | Halogenating agents followed by nucleophilic substitution | Introduction of various functional groups | Tailoring of steric and electronic properties |
These modifications, while not yet reported for this compound, represent logical extensions of known organic reactions and could significantly broaden its application scope.
Exploration in Supramolecular Chemistry and Directed Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. ethernet.edu.etacs.org Chiral molecules are of particular interest in this field as they can induce chirality in the resulting supramolecular structures. ethernet.edu.etnih.gov
While there is no specific literature detailing the use of this compound in supramolecular chemistry, its structure suggests significant potential. The combination of a chiral scaffold and a hydrogen-bonding amine group makes it a candidate for the construction of chiral supramolecular assemblies. These assemblies can exhibit unique properties and functions, such as acting as chiral recognition agents or as templates for the synthesis of other chiral materials. acs.orgnih.gov
The self-assembly process can be directed by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The amine group of this compound can act as a hydrogen bond donor, while the oxygen atom in the oxane ring can act as a hydrogen bond acceptor. These interactions, combined with the defined stereochemistry of the molecule, could lead to the formation of helical or other complex chiral superstructures. nih.gov
Potential Applications in Polymer Chemistry and Advanced Functional Materials (e.g., Chiral Polymers, Dendrimers)
The development of advanced functional materials with tailored properties is a major focus of modern chemical research. Chiral polymers and dendrimers are two classes of materials that have garnered significant attention due to their unique optical, catalytic, and biological properties. nih.govnih.gov
Chiral Polymers:
The incorporation of chiral monomers into a polymer backbone can impart chirality to the entire macromolecule. Although the use of this compound as a monomer has not been explicitly reported, its structure makes it a promising candidate for the synthesis of chiral polymers. For instance, it could be used as a monomer in the synthesis of chiral polyamides or polyimines. The resulting polymers would possess a chiral pendant group, which could influence the polymer's secondary structure and its interactions with other chiral molecules.
Dendrimers:
Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. nih.gov Chirality can be introduced into dendrimers by using a chiral core, chiral building blocks for the branches, or by attaching chiral molecules to the periphery. nih.gov this compound could potentially be used as a chiral building block in the synthesis of dendrimers. The primary amine provides a reactive site for the attachment of subsequent generations of the dendrimer, while the chiral oxane moiety would introduce chirality throughout the dendritic structure.
The following table summarizes the potential roles of this compound in the synthesis of chiral polymers and dendrimers:
| Macromolecule Type | Role of this compound | Potential Polymerization/Synthesis Method | Anticipated Properties of the Material |
| Chiral Polyamide | Chiral diamine (after derivatization) or monoamine monomer | Condensation polymerization | Chirality, potentially altered solubility and thermal properties |
| Chiral Polyimine | Chiral monoamine monomer | Polycondensation with dicarbonyl compounds | Chiral recognition, potential for catalytic activity |
| Chiral Dendrimer | Chiral building block for branches or surface modification | Divergent or convergent dendrimer synthesis | High degree of chirality, potential for use in asymmetric catalysis or chiral separations |
Computational and Theoretical Studies
Conformational Analysis and Exploration of Energy Landscapes
There are no specific studies in the reviewed literature that detail the conformational analysis or the exploration of the energy landscape for [(3S)-oxan-3-yl]methanamine hydrochloride. Such an analysis would typically involve computational methods to identify the various chair and boat conformations of the oxane ring and the rotational isomers (rotamers) of the aminomethyl side chain. The goal would be to determine the relative energies of these different conformations to identify the most stable, low-energy structures.
For related monosubstituted tetrahydropyrans, conformational preferences are well-documented, with the chair conformation being generally favored. acs.org The orientation of the substituent (axial vs. equatorial) significantly impacts the molecule's stability. For this compound, the analysis would be further complicated by the protonated amine group and its potential for intramolecular hydrogen bonding with the ether oxygen of the oxane ring.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Equatorial | Data Not Available | Data Not Available |
| 2 | Chair | Axial | Data Not Available | Data Not Available |
| 3 | Skew-Boat | - | Data Not Available | Data Not Available |
| 4 | Boat | - | Data Not Available | Data Not Available |
| Note: This table is for illustrative purposes only. No published data is available. |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies for Reactivity and Selectivity Prediction)
No dedicated Density Functional Theory (DFT) or other quantum chemical calculation studies for this compound were identified. DFT calculations are a powerful tool for investigating the electronic structure of molecules, which in turn can predict their reactivity and selectivity. mdpi.com Such studies could provide insights into properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is valuable for predicting how the molecule might interact with other reagents or biological targets. For instance, the calculated properties of related oxane derivatives have been used to understand reaction mechanisms. benthamdirect.com
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (focusing on theoretical binding modes)
While this compound is listed as a chemical building block, suggesting its potential use in drug discovery, no specific molecular modeling or docking studies featuring this compound were found in the public domain. Docking simulations are computational techniques used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. nih.gov These simulations are crucial in medicinal chemistry for predicting the binding affinity and mode of action of potential drug candidates. acs.org
The results of such simulations would typically be presented in a table summarizing binding energies and key intermolecular interactions.
Table 2: Hypothetical Docking Simulation Data for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Not Available | - | Data Not Available | Data Not Available | Data Not Available |
| Not Available | - | Data Not Available | Data Not Available | Data Not Available |
| Note: This table is for illustrative purposes only. No published data is available. |
Investigation of Stereoelectronic Effects on Molecular Properties and Reactivity
There is no specific research investigating the stereoelectronic effects of this compound. Stereoelectronic effects relate to how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and reactivity of a molecule. A key stereoelectronic phenomenon in tetrahydropyran (B127337) rings is the anomeric effect, although this is most relevant for substituents at the 2-position. For a 3-substituted oxane like the compound , analysis would focus on other effects, such as the influence of the ring oxygen's lone pairs on the side chain's conformation and reactivity, and potential gauche or hyperconjugative interactions.
Future Research Directions and Emerging Trends
Development of Innovative and Highly Efficient Enantioselective Synthetic Routes
The creation of enantiomerically pure chiral amines is a cornerstone of modern organic synthesis, driven by their prevalence in pharmaceuticals and other biologically active molecules. nih.gov Traditional methods for producing single-enantiomer amines often suffer from inefficiency and waste. openaccessgovernment.org Consequently, a major research thrust is the development of novel, highly efficient, and atom-economical enantioselective synthetic routes.
Future efforts will likely focus on:
Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines, enamines, or related unsaturated nitrogen compounds stands out as a powerful and "green" strategy due to its high atom economy. acs.orgnih.gov Research will target the design of new chiral catalysts, including those based on iridium or rhodium complexed with novel P-stereogenic phosphine (B1218219) ligands or N-heterocyclic carbenes, to achieve near-perfect enantioselectivity in the synthesis of the [(3S)-oxan-3-yl]methanamine core. nih.gov
Biocatalysis: The use of engineered enzymes, such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs), offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.govmanchester.ac.uk Future work will involve discovering or engineering enzymes with enhanced substrate scope and stability to convert prochiral ketone or alcohol precursors directly into the desired (S)-enantiomer of aminomethyl-oxane, operating under mild, aqueous conditions. nih.govhims-biocat.eu
Dynamic Kinetic Resolution (DKR): For substrates that can be readily racemized, DKR presents an opportunity to convert a racemic mixture entirely into a single desired enantiomer. umn.edu Researchers may explore combining an enzymatic resolution step with a compatible racemization catalyst to synthesize [(3S)-oxan-3-yl]methanamine hydrochloride from a racemic precursor with a theoretical yield of 100%.
A comparison of potential synthetic strategies is outlined below:
Table 1: Comparison of Emerging Enantioselective Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential Research Challenges |
|---|---|---|
| Asymmetric Hydrogenation | High atom economy, broad substrate scope, well-established industrial precedent. nih.gov | Catalyst cost (precious metals), sensitivity to impurities, optimization of ligands for specific substrates. nih.gov |
| Biocatalysis | Exceptional enantioselectivity, mild reaction conditions (aqueous, room temp), sustainable. nih.govnih.gov | Limited substrate scope of wild-type enzymes, enzyme stability, cofactor regeneration costs. nih.govresearchgate.net |
Expansion of Diverse Derivatization Chemistry and Reaction Scope
The primary amine functionality of [(3S)-oxan-3-yl]methanamine serves as a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the library of derivatives to access novel chemical space for drug discovery and materials science.
Key areas for exploration include:
Novel Coupling Chemistries: Moving beyond standard amide and sulfonamide formation, research will explore new C-N bond-forming reactions. This includes nickel-catalyzed enantioconvergent substitutions to create more complex chiral amine structures. nih.gov
Functional Group Interconversion: The development of protocols for converting the primary amine into other functional groups (e.g., isocyanates, ureas, guanidines) in a controlled manner will be crucial for creating diverse compound libraries.
α-C–H Functionalization: Emerging methods that activate the α-C–H bonds of primary amines could enable direct alkylation or arylation, providing a powerful and direct route to previously inaccessible α-substituted derivatives. researchgate.net This would allow for the construction of sterically congested and pharmaceutically relevant scaffolds from a simple starting material. researchgate.net
Exploration of Novel Applications in Asymmetric Catalysis and Induction
Chiral amines and their derivatives are frequently used as ligands for transition metals or as organocatalysts themselves. The unique sterically-defined oxane backbone of [(3S)-oxan-3-yl]methanamine makes it an attractive candidate for applications in asymmetric synthesis.
Future research directions include:
Chiral Ligand Synthesis: Derivatizing the amine to create novel bidentate or tridentate ligands (e.g., oxazolines, phosphino-oxazolines) for use in transition-metal-catalyzed reactions like allylic alkylations or cycloadditions. consensus.appresearchgate.netnih.gov The rigid oxane ring could enforce a specific conformation in the metal's coordination sphere, leading to high levels of asymmetric induction.
Organocatalysis: Using the amine directly, or in a derivatized form, to catalyze reactions such as aldol (B89426) or Michael additions. researchgate.netresearchgate.net The combination of the basic amine and the chiral scaffold can create a well-defined chiral environment to control the stereochemical outcome of the reaction.
Chiral Auxiliaries: Temporarily attaching the molecule to a prochiral substrate to direct a stereoselective transformation, followed by cleavage to release the enantiomerically enriched product.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow manufacturing. acs.orgresearchgate.net This technology offers enhanced safety, reproducibility, and the ability to rapidly explore reaction conditions. durham.ac.uknih.gov
Emerging trends in this area involve:
Telescoped Synthesis: Designing multi-step flow sequences where intermediates are generated and consumed in a continuous stream without isolation or purification. uc.ptmit.edu This could enable the synthesis of complex derivatives of [(3S)-oxan-3-yl]methanamine in a highly efficient, automated manner. mit.edu
Immobilized Catalysts and Reagents: Developing packed-bed reactors containing immobilized catalysts (e.g., enzymes or chiral ligands) or scavenger resins. durham.ac.ukrsc.org This facilitates catalyst recycling and product purification, which is crucial for creating sustainable and cost-effective processes. rsc.org
Automated Optimization: Combining flow reactors with automated sampling and online analysis, potentially guided by machine learning algorithms, to rapidly identify the optimal conditions for synthesis or derivatization reactions. researchgate.net
Development of Advanced in situ Spectroscopic Characterization Techniques
A deep understanding of reaction mechanisms, kinetics, and the behavior of catalysts is essential for process optimization and control. digitellinc.com Process Analytical Technology (PAT) utilizes real-time, in-line analytical methods to monitor and control manufacturing processes. nih.govlongdom.org
Future research will focus on applying advanced spectroscopic techniques to the synthesis and reactions of this compound:
Real-Time Reaction Monitoring: Using in-situ FTIR and Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time. youtube.commt.com This provides invaluable kinetic data and helps identify reaction endpoints, preventing the formation of impurities. researchgate.net
Chiral Analysis: Developing methods for real-time monitoring of enantiomeric excess. This could involve integrating in-line chiral HPLC or using spectroscopic techniques like vibrational circular dichroism (VCD). Another approach involves the use of chiral derivatizing agents to create diastereomers that can be distinguished by standard spectroscopic methods. wikipedia.orgresearchgate.net
Catalyst Characterization: Employing operando spectroscopy to study the active state of a catalyst under actual reaction conditions. researchgate.netdigitellinc.com This can reveal crucial information about the catalyst-substrate interactions that govern enantioselectivity. researchgate.net
Table 2: Application of PAT in Chiral Amine Synthesis
| PAT Tool | Information Gained | Impact on Process |
|---|---|---|
| In-situ FTIR/Raman | Reaction kinetics, intermediate identification, endpoint determination. mt.com | Enhanced process efficiency, improved yield, impurity reduction. researchgate.net |
| Online Chiral HPLC | Real-time enantiomeric excess (ee) measurement. researchgate.net | Precise control over product chirality, faster optimization of asymmetric reactions. |
Innovations in Sustainable Synthesis and Green Chemical Processes
Modern chemical manufacturing places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. openaccessgovernment.orgrsc.orgrsc.org The synthesis of chiral amines is a key area for the implementation of green chemistry principles.
Key future directions include:
Bio-based Feedstocks: Investigating synthetic routes that begin from renewable bio-based materials, which often contain alcohol functionalities, as precursors to the oxane ring structure. openaccessgovernment.org
Catalyst Recycling: Focusing on the development of robust, recyclable catalytic systems, whether they are heterogeneous catalysts, immobilized homogeneous catalysts, or enzymes, to reduce waste and cost. hims-biocat.eursc.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental impact of these new synthetic routes. rsc.orgrsc.org
Q & A
Basic: What are the key considerations for synthesizing [(3S)-oxan-3-yl]methanamine hydrochloride with high stereochemical purity?
The synthesis of this compound typically involves multi-step reactions starting from oxolane (tetrahydrofuran) derivatives. Key steps include:
- Chiral induction : Use of chiral catalysts or enantiomerically pure starting materials to ensure the (3S) configuration .
- Reductive amination : Reaction of oxolan-3-yl ketones with ammonia or methylamine under hydrogenation conditions to form the methanamine backbone .
- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility .
Optimization parameters : Temperature (40–60°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) significantly impact yield and enantiomeric excess (ee) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from stereochemical variations or impurities. Methodological approaches include:
- Comparative stereochemical analysis : Use X-ray crystallography or chiral HPLC to confirm the (3S) configuration and rule out racemic mixtures .
- Receptor binding assays : Quantify interactions with biological targets (e.g., neurotransmitter receptors) using radiolabeled ligands or surface plasmon resonance (SPR) to isolate stereospecific effects .
- Purity validation : Employ LC-MS and NMR to detect trace impurities (e.g., diastereomers) that may skew activity data .
Example: A study found that the (2R,3S) diastereomer exhibited 10-fold lower affinity for serotonin receptors than the (3S) isomer, highlighting the need for rigorous stereochemical validation .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the oxolane ring structure and amine proton environment .
- Chiral HPLC : Essential for determining enantiomeric excess (ee) and distinguishing the (3S) isomer from racemic mixtures .
- Mass spectrometry (MS) : Validates molecular weight (213.7 g/mol) and detects hydrochloride adducts .
- Melting point analysis : Correlates with purity; deviations >2°C from literature values (e.g., 145–148°C) indicate impurities .
Advanced: How does the stereochemistry of this compound influence its interaction with biological targets?
The (3S) configuration dictates spatial compatibility with enzyme active sites or receptor binding pockets:
- Molecular docking studies : Predict binding modes to targets like monoamine oxidases (MAOs) or GPCRs, where the oxolane ring’s orientation affects hydrogen bonding and van der Waals interactions .
- Enzyme inhibition assays : Compare IC values of (3S) vs. (3R) isomers. For example, the (3S) isomer may inhibit MAO-A with 50 nM potency, while the (3R) form shows no activity .
- Pharmacokinetic profiling : Stereochemistry impacts metabolic stability; the (3S) isomer may exhibit longer half-life due to reduced cytochrome P450-mediated oxidation .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxolane ring .
- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence, as the hydrochloride salt is hygroscopic .
- Light protection : Amber glass vials prevent UV-induced degradation of the amine group .
Advanced: How can computational methods aid in designing derivatives of this compound for enhanced bioactivity?
- QSAR modeling : Correlate structural features (e.g., substituents on the oxolane ring) with biological activity to prioritize synthetic targets .
- AI-driven synthesis planning : Tools like Synthia predict feasible routes for introducing functional groups (e.g., fluorination at C4 of the oxolane ring) while retaining the (3S) configuration .
- Free energy calculations : Estimate binding affinities for hypothetical derivatives using molecular dynamics simulations .
Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?
- Solvent system : Ethanol/water (8:2 v/v) achieves high recovery (>85%) with minimal impurity carryover .
- Temperature gradient : Dissolve at 60°C and cool to 4°C for slow crystallization, yielding needle-shaped crystals suitable for X-ray analysis .
- Additives : Trace HCl (0.1 M) prevents amine protonation loss during recrystallization .
Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates in real time .
- Design of experiments (DoE) : Multi-variable optimization (e.g., pH, catalyst concentration) identifies critical process parameters .
- Quality by design (QbD) : Establish a design space for temperature (45–55°C) and stirring rate (200–400 rpm) to ensure consistent ee >98% .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How can researchers validate the proposed mechanism of action for this compound in neurological pathways?
- Knockout models : Use CRISPR-edited cell lines lacking specific receptors (e.g., 5-HT) to confirm target engagement .
- Metabolic tracing : C-labeled compound tracks metabolic fate in brain tissue via LC-MS imaging .
- Electrophysiology : Patch-clamp assays measure changes in neuronal firing rates post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
